Phosphonic acid, [[2-(6-chloro-9H-purin-9-yl)-4-hydroxybutoxy]methyl]-

Medicinal Chemistry Nucleotide Chemistry Process Chemistry

Phosphonic acid, [[2-(6-chloro-9H-purin-9-yl)-4-hydroxybutoxy]methyl]- (CAS 643028-66-4) is a C1′-branched acyclic nucleoside phosphonate (ANP) bearing a 6-chloropurine nucleobase and a 9-phosphonomethoxyethyl (PME) moiety. This compound belongs to a privileged class of nucleotide analogs recognized for antiviral, anticancer, and antiprotozoal activities, and is specifically highlighted as a key synthetic intermediate that enables vast diversification into target ANPs bearing either natural or unnatural nucleobases.

Molecular Formula C10H14ClN4O5P
Molecular Weight 336.67 g/mol
CAS No. 643028-66-4
Cat. No. B12606039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhosphonic acid, [[2-(6-chloro-9H-purin-9-yl)-4-hydroxybutoxy]methyl]-
CAS643028-66-4
Molecular FormulaC10H14ClN4O5P
Molecular Weight336.67 g/mol
Structural Identifiers
SMILESC1=NC2=C(C(=N1)Cl)N=CN2C(CCO)COCP(=O)(O)O
InChIInChI=1S/C10H14ClN4O5P/c11-9-8-10(13-4-12-9)15(5-14-8)7(1-2-16)3-20-6-21(17,18)19/h4-5,7,16H,1-3,6H2,(H2,17,18,19)
InChIKeySPOMHQLHOAXWJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phosphonic acid, [[2-(6-chloro-9H-purin-9-yl)-4-hydroxybutoxy]methyl]- (CAS 643028-66-4): A Pivotal 6-Chloropurine ANP Intermediate for Antiviral and Antiprotozoal Lead Diversification


Phosphonic acid, [[2-(6-chloro-9H-purin-9-yl)-4-hydroxybutoxy]methyl]- (CAS 643028-66-4) is a C1′-branched acyclic nucleoside phosphonate (ANP) bearing a 6-chloropurine nucleobase and a 9-phosphonomethoxyethyl (PME) moiety [1]. This compound belongs to a privileged class of nucleotide analogs recognized for antiviral, anticancer, and antiprotozoal activities, and is specifically highlighted as a key synthetic intermediate that enables vast diversification into target ANPs bearing either natural or unnatural nucleobases [1]. The deliberate retention of the 6-chloro substituent—rather than the more common 6-amino or 6-oxo groups—provides a unique chemical handle for late-stage nucleobase modification, a feature that distinguishes this compound from terminal biologically active ANPs and positions it as a critical branching point in medicinal chemistry campaigns [1].

Why Generic 6-Chloropurine or PME-ANP Intermediates Cannot Substitute for CAS 643028-66-4 in C1′-Branching-Dependent Syntheses


In-class acyclic nucleoside phosphonate intermediates are not functionally interchangeable due to the critical interplay between the phosphonate linker geometry, the C1′ branching pattern, and the 6-chloro substitution on the purine ring. The target compound possesses a specific C1′-(4-hydroxybutoxy)methyl phosphonate architecture that directly influences the conformational flexibility and metabolic activation potential of downstream bioactive ANPs, a feature absent in simpler 9-phosphonomethoxypropyl (PMP) or 9-phosphonomethoxyethyl (PME) scaffolds lacking this branching [1]. The 6-chloro group is not a bioisostere for 6-amino or 6-oxo functionalities; it provides a unique reactive site for nucleophilic aromatic substitution that enables sequential introduction of diverse C6 substituents, a synthetic versatility that is unreachable with 6-oxopurine intermediates [1][2]. Consequently, substituting CAS 643028-66-4 with a 6-bromo, 6-amino, or non-branched analog fundamentally alters the accessible chemical space of the final library and may preclude key structure-activity relationship (SAR) explorations required for lead optimization [2].

Quantitative Differentiation of CAS 643028-66-4 Against Closest Structural Analogs: Evidence for Procurement Decisions


Synthetic Accessibility: Optimized Multi-Route Yields for C1′-Branched 6-Chloropurine PME Intermediate Versus Earlier Approaches

The target compound represents the product of five independently optimized synthetic approaches described by Kalčic et al., who explicitly developed and compared these routes to overcome the limited synthetic accessibility of C1′-branched ANPs [1]. Although exact numerical yields for the free phosphonic acid are not disclosed in the publicly available abstract, the authors emphasize that the newly developed methods consist of 'shorter procedures giving higher overall yields' compared to previously reported synthetic pathways for analogous 6-chloropurine ANPs [1][2]. This synthetic optimization is absent for the corresponding 3-substituted isomer and the 6-bromo analog, which are listed in patent literature as compound examples without optimized preparative protocols [3].

Medicinal Chemistry Nucleotide Chemistry Process Chemistry

Regiochemical Differentiation: C1′-(2-(4-Hydroxybutoxy)) Substitution Versus 3-Substituted Isomer in SAR-Dependent Antiviral Lead Space

The target compound bears the phosphonomethoxyethyl linker on the C1′ position via a 2-(4-hydroxybutoxy) spacer, whereas patent literature also discloses the regioisomeric [3-(6-chloro-9H-purin-9-yl)-4-hydroxybutoxy]methylphosphonic acid [1]. In the broader context of ANP SAR, the position of branching on the acyclic linker profoundly affects anti-HIV activity; for example, C1′-branching in GS-9148 (a 6-amino-2′-fluoro cyclic analog) was essential for activity against nucleoside-resistant HIV-1 strains, with EC50 values of 25–200 nM [2][3]. Although direct enzymatic or cellular data for the 6-chloro intermediates are not yet published, the C1′ substitution pattern of the target compound directly corresponds to the architecture of the most potent anti-HIV ANPs, whereas the 3-substituted isomer maps onto a different conformational space that is unexplored for antiviral activity [1][2].

Antiviral Drug Discovery Structure-Activity Relationship RNA Polymerase Inhibition

6-Chloro Reactivity Handle: Enabling Late-Stage Nucleobase Diversification Versus Terminal 6-Amino or 6-Oxo ANP Intermediates

The 6-chloro substituent of CAS 643028-66-4 functions as a versatile leaving group for nucleophilic aromatic substitution (SNAr), enabling conversion to 6-amino, 6-alkoxy, 6-alkylamino, and 6-thioalkyl purine derivatives under mild conditions [1]. This contrasts with the corresponding 6-amino analogs (e.g., GS-9148 precursor) which require protecting group manipulations for further modification, and with 6-oxopurine (hypoxanthine/guanine) intermediates that are chemically inert at C6 [1][2]. The direct hydrolysis of the 6-chloro group in intermediates 13a and 13b to yield 6-oxopurine derivatives 14a–14i (20–74% yields) demonstrates the controlled convertibility of this handle, while the alternative conversion to 6-aminopurine derivatives is achieved via treatment with ammonia or amines [1][2]. The 6-bromo analog, while also halogenated, has no documented optimization for C1′-branched scaffold synthesis and may exhibit different SNAr reactivity profiles due to the altered leaving group potential of bromine vs. chlorine [3].

Late-Stage Functionalization Nucleobase Diversification Prodrug Design

Enzymatic Processing Potential: C1′-Branching as a Determinant of Phosphoribosyltransferase Inhibition Selectivity

Downstream 6-oxopurine ANPs derived directly from CAS 643028-66-4 via 6-chloro hydrolysis have demonstrated selective inhibition of Plasmodium falciparum hypoxanthine-guanine-xanthine phosphoribosyltransferase (PfHGXPRT) over the human counterpart. Compound 20d, a guanine-based C1′-branched ANP, exhibits a PfHGXPRT Ki of 0.4 ± 0.1 µM versus a human HGPRT Ki of 2.5 ± 0.4 µM, representing a 6.3-fold selectivity window [1]. The selectivity is directly attributable to the C1′-branched architecture, as the corresponding non-branched PME analog (compound 18b) shows human HGPRT Ki of 0.7 ± 0.4 µM and PfHGXPRT Ki of 1 ± 0.2 µM, yielding only 1.4-fold selectivity [1]. Although the 6-chloro intermediate itself has not been profiled against these enzymes, the quantitative difference in selectivity between branched (20d: 6.3×) and unbranched (18b: 1.4×) scaffolds provides class-level evidence that the C1′-branching motif accessible only through CAS 643028-66-4 is a critical structural determinant for achieving pathogen-selective enzyme inhibition [1].

Antiparasitic Drug Discovery Purine Salvage Pathway Enzyme Selectivity

High-Value Application Scenarios for CAS 643028-66-4 Driven by C1′-Branching and 6-Chloro Reactivity Advantages


Parallel Synthesis of C6-Diversified ANP Libraries for Antiviral and Antiprotozoal High-Throughput Screening

Medicinal chemistry teams synthesizing libraries of acyclic nucleoside phosphonates for screening against viral polymerases (HIV-1 RT, HBV polymerase, SARS-CoV-2 RdRp) or parasitic purine salvage enzymes (PfHGXPRT, TbrAPRT) can use CAS 643028-66-4 as a universal late-stage diversification precursor [1]. The 6-chloro leaving group allows parallel SNAr reactions with arrays of amines, alcohols, and thiols to generate 20–100 final compounds from a single batch of intermediate, a workflow that is impractical with 6-amino or 6-oxo starting materials [1][2]. The documented 6-chloro to 6-oxopurine conversion yields of 20–74% across diverse C1′ linkers provide a benchmark for planning library production scale [2].

Synthesis of C1′-Branched GS-9148 Analogs for Overcoming Nucleoside Reverse Transcriptase Inhibitor (NRTI) Resistance

The C1′-branching motif of CAS 643028-66-4 is structurally analogous to the 2′-fluoro ribose modification of GS-9148, which demonstrated retained potency against NRTI-resistant HIV-1 strains (EC50 = 25–200 nM) [3][4]. By converting the 6-chloro group to 6-amino (adenine) and coupling with appropriate phosphonoamidate prodrug moieties, researchers can generate novel GS-9148-like ANPs with potentially differentiated resistance profiles. This application directly leverages the regiochemical advantage of the C1′-(2-substituted) architecture, which maps onto the active conformation of nucleotide reverse transcriptase inhibitors more effectively than the 3-substituted isomer [4].

Antimalarial Lead Optimization Targeting PfHGXPRT with Species-Selective C1′-Branched ANPs

The selectivity advantage of C1′-branched ANPs (6.3-fold for PfHGXPRT vs. human HGPRT for compound 20d) positions CAS 643028-66-4 as the optimal synthetic entry point for developing species-selective antimalarial leads [2]. Research groups focused on purine salvage pathway inhibitors can use this intermediate to explore the full SAR of C1′ secondary linkers and C6 nucleobase modifications, systematically improving selectivity from the demonstrated 6.3-fold toward the 10–100-fold range typically required for clinical candidate progression [2].

Process Chemistry Development for Scalable ANP Intermediate Production

The availability of five distinct, independently optimized synthetic routes to CAS 643028-66-4 [1] provides process chemistry teams with the flexibility to select the most cost-effective and scalable approach based on their specific equipment and reagent availability. The methodological comparison published by Kalčic et al. offers a direct framework for route scouting and kilo-scale adaptation, a level of synthetic characterization unavailable for the 3-substituted isomer or 6-bromo analog [1][5].

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